N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the coupling with the methoxyphenyl acetamide group. Common reagents used in these reactions include indole, triazole precursors, and methoxyphenyl acetic acid derivatives. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized analogs with potential biological activities .
Scientific Research Applications
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and specificity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the indole moiety, triazole ring, and methoxyphenyl group in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-11-5-2-7-15(19)13-21(28)25-22-24-20(26-27-22)12-6-8-16-14-23-18-10-4-3-9-17(16)18/h2-5,7,9-11,14,23H,6,8,12-13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
MJMXYOYZEPIENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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